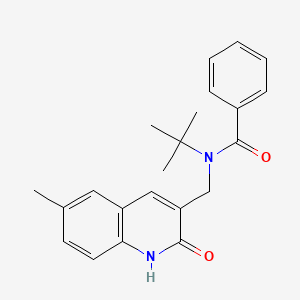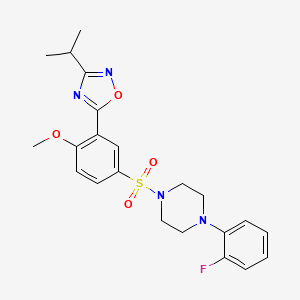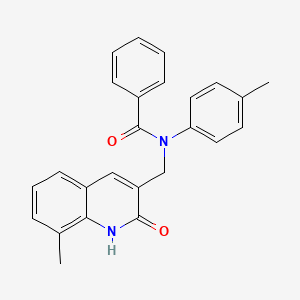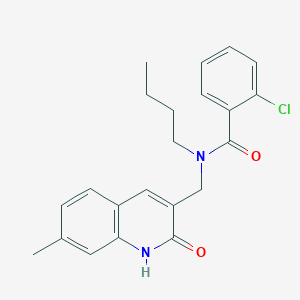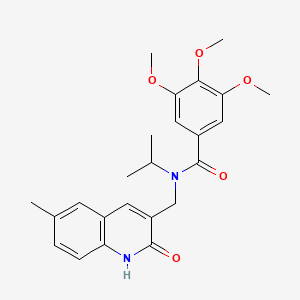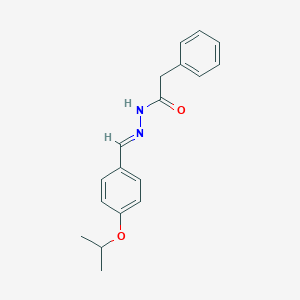
N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide, also known as MPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. MPAA is a hydrazide derivative that has been synthesized through a number of methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide is not fully understood, but it is believed to involve the inhibition of protein synthesis in cells. N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide has been shown to bind to the ribosome, which is responsible for protein synthesis, and prevent the formation of new proteins. This leads to the inhibition of cell growth and division, which is why N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide has potential applications in cancer research.
Biochemical and Physiological Effects:
N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide has been shown to have a number of biochemical and physiological effects. In cancer cells, N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide has been shown to induce apoptosis, or programmed cell death. N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for the growth and spread of cancer cells. In addition, N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide in lab experiments is its potential to inhibit the growth of cancer cells, making it a useful tool in cancer research. N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of using N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide in lab experiments is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the study of N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide. One area of research is the development of new compounds based on the structure of N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide that may have improved efficacy and reduced toxicity. Another area of research is the study of the mechanism of action of N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide, which may lead to the development of new drugs that target protein synthesis in cells. Finally, the potential applications of N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide in the treatment of neurodegenerative disorders and as a new class of antibiotics warrant further investigation.
Synthesemethoden
N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide can be synthesized through a number of methods, including the reaction of 2-phenylacetic acid hydrazide with 1-methyl-4-piperidone in the presence of acetic anhydride and triethylamine. Another method involves the reaction of 2-phenylacetic acid hydrazide with 1-methyl-4-piperidone in the presence of acetic acid and acetic anhydride. The yield of N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide can vary depending on the method used, with the highest yield reported to be 72%.
Wissenschaftliche Forschungsanwendungen
N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of study is cancer research, where N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
2-phenyl-N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14(2)22-17-10-8-16(9-11-17)13-19-20-18(21)12-15-6-4-3-5-7-15/h3-11,13-14H,12H2,1-2H3,(H,20,21)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAWAIRGONAIAJ-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=NNC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

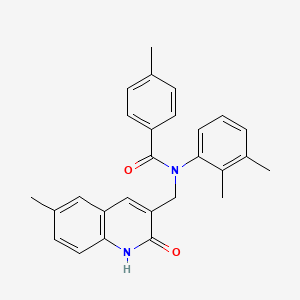
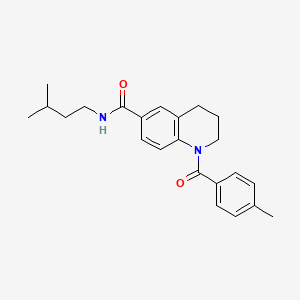

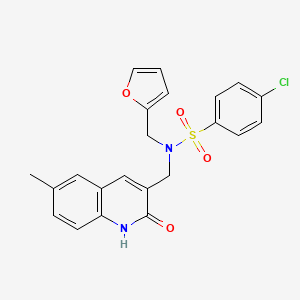

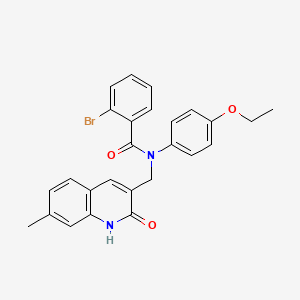
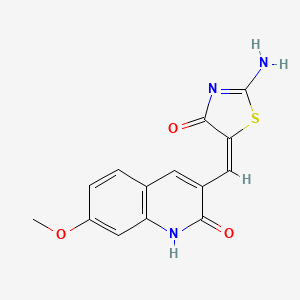
![N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7712282.png)
